

Application Notes and Protocols for p-FLT3 Detection Following AC710 Treatment

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Compound of Interest

Compound Name: AC710

Cat. No.: B560102

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These application notes provide a detailed protocol for the detection of phosphorylated FMS-like tyrosine kinase 3 (p-FLT3) by Western blot in cell lines with endogenous FLT3 mutations, following treatment with the selective FLT3 inhibitor, **AC710**.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD), are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT5 pathways, promoting uncontrolled cell growth and survival.[2][3]

AC710 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FLT3.[2] It has been shown to effectively inhibit FLT3 phosphorylation.[2] This protocol provides a detailed method for assessing the inhibitory activity of **AC710** on FLT3 phosphorylation in FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-14, using Western blotting.

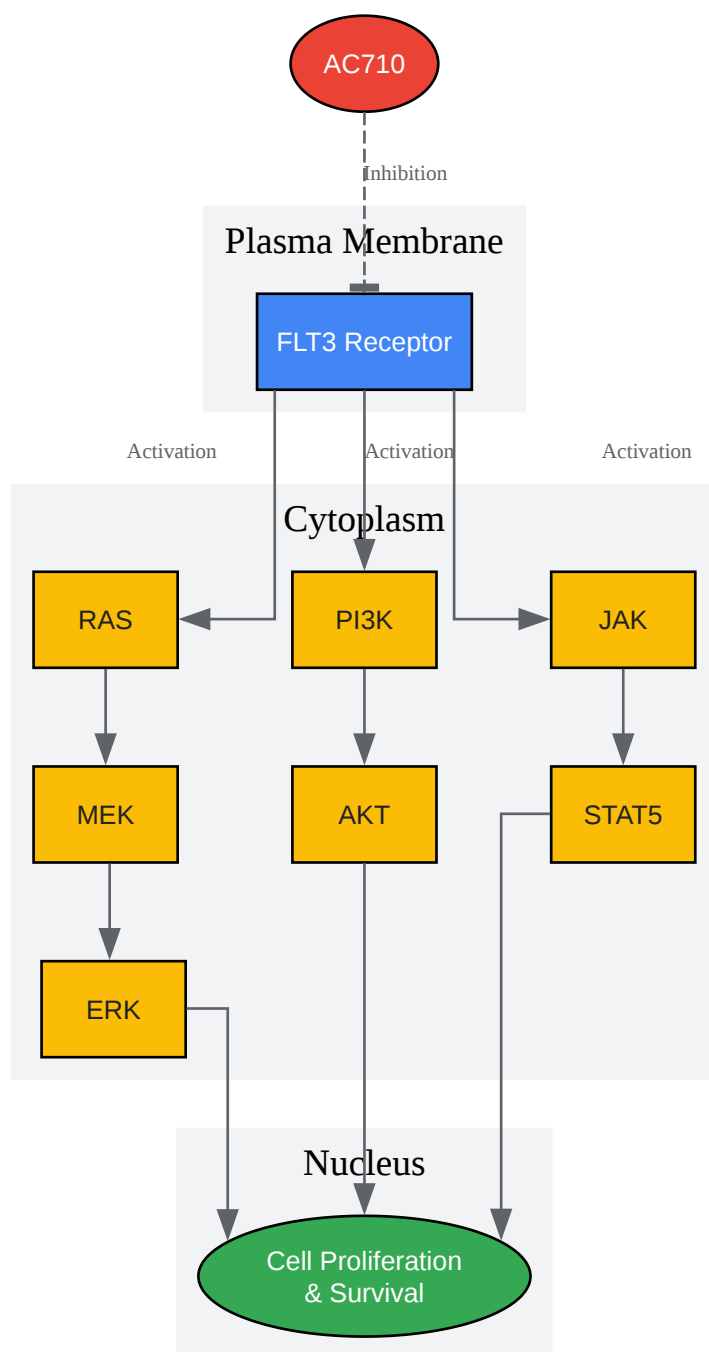
Data Presentation

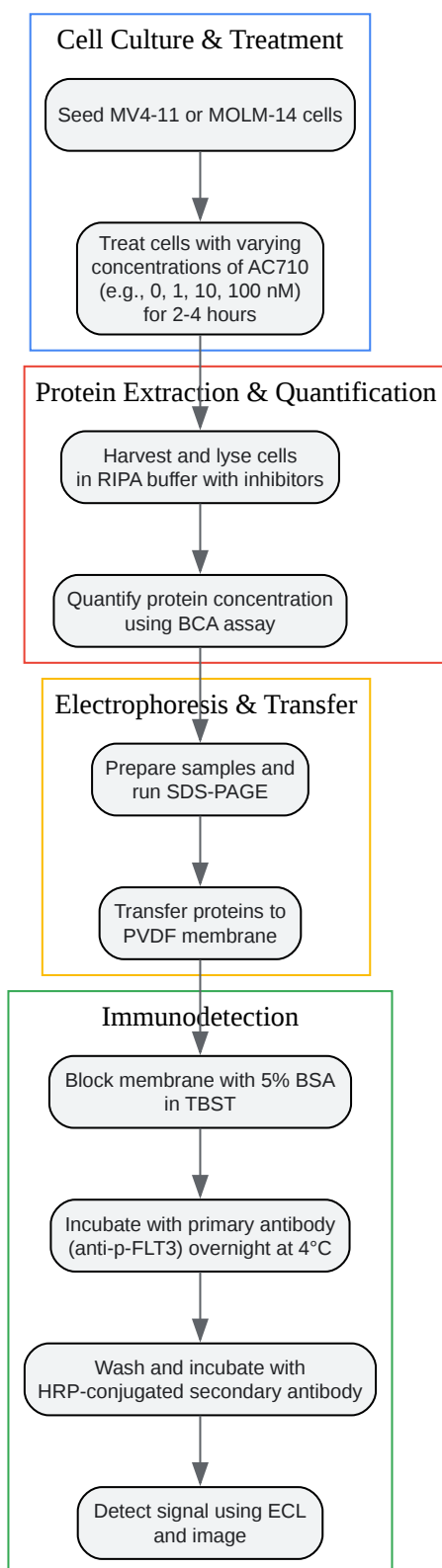
Table 1: Inhibitory Activity of **AC710** (Compound 22b)

| Target Kinase | In Vitro IC50 (nM) |
|----------------|--------------------|
| FLT3 | 0.8 |
| c-KIT | 1.0 |
| PDGFR α | 1.3 |
| PDGFR β | 1.0 |
| CSF1R | 1.57 |

Data sourced from Liu, G., et al. (2012). Discovery of **AC710**, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases. ACS Medicinal Chemistry Letters, 3(12), 997–1002.[\[2\]](#)

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